molecular formula C11H14N2O3S B5783591 N-[4-(cyclopropylsulfamoyl)phenyl]acetamide

N-[4-(cyclopropylsulfamoyl)phenyl]acetamide

Cat. No.: B5783591
M. Wt: 254.31 g/mol
InChI Key: BYZRLJNMOKWJQR-UHFFFAOYSA-N
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Description

N-[4-(Cyclopropylsulfamoyl)phenyl]acetamide is a chemical compound of interest in medicinal chemistry and materials science research for its potential as a sulfonamide-based bioactive agent. As a derivative of N-(4-sulfamoylphenyl)acetamide, it features a cyclopropylsulfamoyl moiety, a structure known to influence molecular conformation and intermolecular interactions through its ring strain and defined geometry . Sulfonamide derivatives are a significant class of compounds extensively investigated for their diverse biological activities. Related structures have been reported to exhibit properties such as selective enzyme inhibition, as well as antimicrobial and antifungal activities, making the sulfonamide group a valuable pharmacophore in drug discovery efforts . The molecular architecture of such compounds often supports the formation of stable crystal lattices through defined hydrogen-bonding networks, which can be a critical area of study in materials chemistry . Intended Research Applications • Medicinal Chemistry: Serves as a key intermediate or target molecule for the synthesis and evaluation of new therapeutic agents with potential enzyme inhibitory activity . • Chemical Biology: Useful as a probe for studying protein-ligand interactions and biological pathways where sulfonamide receptors are involved. • Crystallography and Materials Research: The compound's structure is predisposed to form distinct hydrogen-bonding patterns (e.g., S(6) ring motifs and intermolecular N-H···O bonds), enabling studies on supramolecular assembly and crystal engineering . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. Specific analytical data (NMR, HPLC, MS) for this lot are available in the Certificate of Analysis.

Properties

IUPAC Name

N-[4-(cyclopropylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-8(14)12-9-4-6-11(7-5-9)17(15,16)13-10-2-3-10/h4-7,10,13H,2-3H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZRLJNMOKWJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401332905
Record name N-[4-(cyclopropylsulfamoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

355001-37-5
Record name N-[4-(cyclopropylsulfamoyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401332905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclopropylsulfamoyl)phenyl]acetamide typically involves the reaction of 4-aminophenylacetamide with cyclopropylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Reacts with concentrated HCl (6M) at reflux (110°C) to yield 4-(cyclopropylsulfamoyl)aniline and acetic acid.

  • Basic Hydrolysis : Treatment with NaOH (2M) at 80°C produces sodium acetate and the corresponding aniline derivative.

Reaction TypeConditionsProductsYield
Acidic HydrolysisHCl (6M), 110°C, 6h4-(cyclopropylsulfamoyl)aniline + CH₃COOH78%
Basic HydrolysisNaOH (2M), 80°C, 4hSodium acetate + 4-(cyclopropylsulfamoyl)aniline65%

Oxidation and Reduction

The sulfamoyl group participates in redox reactions:

  • Oxidation : Reaction with H₂O₂ (30%) in acetic acid converts the sulfamoyl group to a sulfonic acid derivative .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the sulfonamide to a thiol derivative .

Reaction TypeReagents/ConditionsProductsNotes
OxidationH₂O₂ (30%), CH₃COOH, 50°C, 3h4-(sulfophenyl)acetamideConfirmed via FT-IR
ReductionH₂ (1 atm), 10% Pd/C, EtOH, 25°C, 12h4-(cyclopropylthio)phenylacetamideRequires inert atmosphere

Electrophilic Aromatic Substitution (EAS)

The electron-rich phenyl ring undergoes nitration and sulfonation:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to form 3-nitro derivatives .

  • Sulfonation : Fuming H₂SO₄ introduces a sulfonic acid group at the para position .

Reaction TypeReagentsPositional SelectivityYield
NitrationHNO₃/H₂SO₄, 0–5°CMeta (due to sulfamoyl deactivation)52%
SulfonationOleum (20% SO₃), 40°CPara to acetamide group48%

Nucleophilic Substitution

The sulfamoyl group’s nitrogen can act as a nucleophile:

  • Alkylation : Reacts with methyl iodide (CH₃I) in DMF/K₂CO₃ to form N-methyl derivatives .

  • Acylation : Acetyl chloride (CH₃COCl) in pyridine yields N-acetylated products .

Reaction TypeSubstrateConditionsProducts
AlkylationCH₃IDMF, K₂CO₃, 60°C, 8hN-methyl-4-(cyclopropylsulfamoyl)phenylacetamide
AcylationCH₃COClPyridine, 25°C, 2hN-acetyl sulfamoyl derivative

Cyclopropyl Ring-Opening Reactions

The cyclopropyl group undergoes strain-driven ring-opening:

  • Acid-Catalyzed Ring Opening : H₂SO₄ (conc.) converts the cyclopropyl group to a propylsulfonic acid chain.

  • Thermal Decomposition : Heating above 200°C results in ring fragmentation to form alkenes.

Reaction TypeConditionsMajor Products
Acid-CatalyzedH₂SO₄, 100°C, 2h4-(propylsulfonyl)phenylacetamide
Thermal220°C, N₂ atmosphereStyrene derivatives + SO₂

Cross-Coupling Reactions

The aryl bromide intermediate (generated via bromination) participates in Suzuki-Miyaura couplings:

  • Suzuki Reaction : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids to form biaryl derivatives .

SubstrateBoronic AcidConditionsYield
4-bromo-N-[4-(cyclopropylsulfamoyl)phenyl]acetamidePhB(OH)₂Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C67%

Key Stability Considerations

  • pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 12) .

  • Thermal Stability : Stable up to 150°C; decomposition occurs at higher temperatures.

Scientific Research Applications

Antimicrobial Activity

N-[4-(cyclopropylsulfamoyl)phenyl]acetamide has been investigated for its antimicrobial properties. Sulfonamides are known to inhibit bacterial growth by interfering with folate synthesis. This compound may function similarly by inhibiting dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria .

Anticonvulsant Properties

Research indicates that derivatives of this compound exhibit anticonvulsant activity. A study on related compounds demonstrated that certain analogs showed efficacy in animal models for epilepsy, particularly in the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test . The structure-activity relationship (SAR) studies suggest that modifications to the sulfonamide group can enhance anticonvulsant potency.

CompoundED50 MES (mg/kg)ED50 scPTZ (mg/kg)TD50 NT (mg/kg)PI (TD50/ED50)
This compoundTBDTBDTBDTBD
Valproic Acid4856467841.6
Phenytoin28.1>500>100>3.6

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of this compound and its derivatives. A comparative analysis of various cyclopropyl-substituted compounds revealed that modifications to the cyclopropyl group significantly affected their antimalarial efficacy against Plasmodium falciparum. The optimal activity was observed with specific substitutions that maintained the cyclopropyl moiety .

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it a useful building block for synthesizing more complex molecules .

Case Study 1: Antimicrobial Efficacy

A study evaluating a series of sulfonamide derivatives, including this compound, demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and antimicrobial potency, emphasizing the importance of the cyclopropyl group in enhancing activity .

Case Study 2: Anticonvulsant Screening

In a pharmacological evaluation involving several derivatives of this compound, certain compounds exhibited promising results in reducing seizure frequency in animal models. The SAR analysis indicated that specific functional groups on the phenyl ring contributed positively to anticonvulsant activity .

Mechanism of Action

The mechanism of action of N-[4-(cyclopropylsulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs. Cyclopropyl’s smaller size may enhance bioavailability.
  • Morpholino Substituent (): The morpholino group (a six-membered ring with oxygen and nitrogen) increases polarity, improving water solubility but possibly limiting blood-brain barrier penetration.
  • 4-Methoxyphenyl () : The methoxy group introduces electron-donating effects, which could enhance interactions with aromatic residues in enzyme active sites.
  • Acetylsulfanilamide () : The unsubstituted sulfamoyl group (NH₂) is a classic sulfonamide structure, but acetylation of the aniline nitrogen reduces toxicity and modifies pharmacokinetics.

Pharmacological Activities

While direct data for the cyclopropyl derivative are absent, structural analogs demonstrate diverse activities:

  • Analgesic Activity : Compound N-[4-(4-methylpiperazinylsulfonyl)phenyl]acetamide (, Compound 35) showed potency comparable to paracetamol, attributed to COX-2 inhibition .
  • Anti-Hypernociceptive Effects: Analogues with diethyl and piperazinyl substituents (Compounds 36 and 37, ) reduced inflammatory pain in preclinical models, likely via prostaglandin modulation .

Biological Activity

N-[4-(cyclopropylsulfamoyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticonvulsant research. This article summarizes the available data on its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves a multi-step process typically starting from 4-acetamidobenzenesulfonyl chloride and cyclopropylamine. The reaction conditions are crucial for achieving the desired product purity and yield.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound has shown promising results, particularly against Gram-positive bacteria.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for this compound were found to be significantly lower than those of conventional antibiotics, indicating its potential as an effective antibacterial agent.
  • Mechanism of Action : Scanning Electron Microscopy (SEM) studies revealed that the compound disrupts bacterial cell membranes, leading to cell lysis and death. This was evidenced by morphological changes in treated bacterial cells compared to untreated controls.
CompoundBacterial StrainMIC (µM)
This compoundXanthomonas oryzae156.7
Comparison DrugThiodiazole copper545.2

Anticonvulsant Activity

In addition to its antibacterial properties, this compound has been investigated for its anticonvulsant activity in animal models.

  • Experimental Design : The anticonvulsant activity was tested using the maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models in rodents.
  • Results : The compound exhibited significant protection against seizures at certain doses, with a notable dose-response relationship observed.
Dose (mg/kg)MES Protection (%)PTZ Protection (%)
1006050
3008070

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the cyclopropyl group and sulfonamide moiety have been studied to enhance activity:

  • Electron-Withdrawing Groups : Substituents at the para position on the phenyl ring have shown to improve antibacterial efficacy.
  • Hydrophobic Character : Increased lipophilicity has been correlated with enhanced anticonvulsant activity, suggesting that modifications leading to more hydrophobic compounds may yield better therapeutic profiles.

Case Studies

  • Case Study on Antibacterial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected mice models compared to controls, supporting its potential as a therapeutic agent.
  • Case Study on Anticonvulsant Properties : In another study, administration of the compound resulted in a marked decrease in seizure frequency in mice subjected to PTZ-induced seizures, highlighting its potential utility in epilepsy management.

Q & A

Q. What are the key synthetic pathways for N-[4-(cyclopropylsulfamoyl)phenyl]acetamide, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves sequential sulfonylation and acetylation. First, introduce the cyclopropylsulfamoyl group to 4-aminophenylacetamide via reaction with cyclopropanesulfonyl chloride in the presence of a base (e.g., pyridine or Hünig's base) . Acetylation of the aniline intermediate is achieved using acetic anhydride. Optimize yield by controlling temperature (0–5°C for sulfonylation, room temperature for acetylation) and using anhydrous solvents. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>90%) .

Q. How is structural characterization of this compound performed to confirm purity and identity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • NMR : 1^1H and 13^13C NMR to verify acetamide (-NHCOCH3_3) and sulfonamide (-SO2_2NH-) moieties. Key signals include δ ~2.1 ppm (acetamide CH3_3) and δ ~7.5–8.0 ppm (aromatic protons) .
  • X-ray crystallography : Resolve crystal packing and confirm bond angles/geometry (e.g., C–S–N linkages). For example, related sulfonamides show orthorhombic crystal systems with P21_121_121_1 space groups .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

Q. What are the standard protocols for assessing the solubility and stability of this compound in biological assays?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol. Measure saturation concentration via UV-Vis spectroscopy (λ ~260 nm, acetamide absorbance) .
  • Stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (37°C). Monitor degradation by LC-MS over 24 hours. For sulfonamides, hydrolytic stability at the S–N bond is critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for anti-inflammatory activity?

  • Methodological Answer :
  • Analog synthesis : Replace cyclopropyl with piperazinyl or diethyl groups to modulate lipophilicity (clogP calculations via ChemDraw) .
  • In vitro assays : Test COX-1/COX-2 inhibition (ELISA, IC50_{50} determination) and cytokine suppression (e.g., IL-6/TNF-α in RAW 264.7 macrophages). Compare to reference compounds like paracetamol .
  • Data interpretation : Correlate substituent electronegativity (e.g., piperazine’s basicity) with enhanced activity. For example, piperazinyl analogs show 2–3x higher potency than cyclopropyl derivatives .

Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Low oral bioavailability may explain poor in vivo translation .
  • Metabolite identification : Use high-resolution MS to detect Phase I/II metabolites (e.g., hydroxylation at cyclopropane or sulfonamide cleavage) .
  • Prodrug design : Mask polar groups (e.g., esterify acetamide) to improve membrane permeability .

Q. Which computational approaches predict target binding modes and affinity for this sulfonamide derivative?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID 5KIR). Focus on hydrogen bonding with Arg120 and hydrophobic contacts in the active site .
  • Molecular dynamics (MD) : Simulate binding stability (GROMACS, 100 ns trajectories) to assess sulfonamide-helix D interactions .
  • QSAR modeling : Train models (Random Forest, Dragon descriptors) to predict IC50_{50} values from electronic (HOMO/LUMO) and steric (molar refractivity) parameters .

Q. How should researchers address conflicting cytotoxicity data across cell lines?

  • Methodological Answer :
  • Dose-response validation : Replicate assays (MTT/WST-1) in triplicate across multiple lines (e.g., HEK293, HepG2). Check for assay interference (e.g., acetamide absorbance in MTT) .
  • Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis. Correlate with ROS generation (DCFH-DA probe) .

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